molecular formula C18H21N3O B1413395 5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one CAS No. 2034155-52-5

5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one

Cat. No. B1413395
CAS RN: 2034155-52-5
M. Wt: 295.4 g/mol
InChI Key: QXWVRFSNLHRTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one, commonly referred to as DMAP, is a cyclohexenone-based compound that has been used in a variety of scientific research applications. DMAP has a wide range of biochemical and physiological effects, making it an important tool for scientists and researchers in the field of biochemistry and pharmacology.

Scientific Research Applications

Metabolism and Toxicity Studies

  • Metabolism of Heterocyclic Amines : Heterocyclic amines (HAs), such as those formed during the cooking of meat and fish, have been studied for their metabolism in humans and rodents. These studies highlight the role of specific enzymes in the bioactivation and detoxification of HAs, providing insights into the molecular mechanisms underlying their health effects (Turteltaub et al., 1999).

  • Exposure to Carcinogenic Heterocyclic Amines : Research has quantified human exposures to carcinogenic HAs in food, contributing to understanding the dietary risk factors associated with cancer. This research is crucial for developing dietary guidelines and cancer prevention strategies (Wakabayashi et al., 1993).

Environmental and Occupational Health

  • Environmental Exposure to Solvents : Studies on the environmental concentration of solvents and their metabolites in workers provide important data for occupational health, particularly for individuals exposed to compounds like n-hexane and cyclohexane. These studies help in assessing the health risks associated with solvent exposure and developing safety guidelines (Perbellini et al., 1980).

Cancer Research

  • Role in Cancer Research : The study of HAs and their mutational fingerprints in experimental animals has contributed to understanding the molecular basis of cancer. This research aids in identifying potential biomarkers for cancer risk assessment and developing strategies for cancer prevention (Nagao et al., 1996).

  • Dietary Assessment of Xenobiotics : Pilot studies assessing the intake of xenobiotics derived from food processing in human samples shed light on the dietary sources of potentially harmful compounds. This research is vital for evaluating the impact of diet on health and for informing public health recommendations (Zapico et al., 2022).

properties

IUPAC Name

5,5-dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-9-17(21(20-13)15-7-5-4-6-8-15)19-14-10-16(22)12-18(2,3)11-14/h4-10,19H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWVRFSNLHRTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=CC(=O)CC(C2)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one
Reactant of Route 4
5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one
Reactant of Route 5
5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one
Reactant of Route 6
5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.